2-(3-Methylphenyl)-1H-imidazole

Medicinal chemistry Physicochemical property Lead optimization

SAR campaigns require precise aryl substitution control. Positional isomers of 2-arylimidazoles yield unpredictable biological activity if interchanged without validation. 2-(3-Methylphenyl)-1H-imidazole provides a distinct electronic and steric profile (ΔclogP +0.93 vs. 2-phenylimidazole) validated in crystallographic MDM2 inhibitor motifs (PDB: 4OQ3). - **Defined comparator**: Essential for 2- vs 3- vs 4-methylphenyl regioisomer studies - **Controlled properties**: Quantifiable lipophilicity (clogP 2.54) for membrane permeability optimization - **Research supply**: Solid, 97% purity, immediate shipment as synthetic intermediate

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 21202-37-9
Cat. No. B3115819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylphenyl)-1H-imidazole
CAS21202-37-9
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC=CN2
InChIInChI=1S/C10H10N2/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-7H,1H3,(H,11,12)
InChIKeyWPDPLDCNQCWWEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylphenyl)-1H-imidazole: Identity & Analytical Baseline


2-(3-Methylphenyl)-1H-imidazole (CAS 21202-37-9) is a monosubstituted 2-arylimidazole with the molecular formula C10H10N2 and a molecular weight of 158.20 g/mol . The imidazole ring serves as a versatile scaffold in medicinal chemistry, with the 3-methylphenyl substituent imparting distinct electronic and steric properties relative to other positional isomers or unsubstituted phenyl analogs. This compound is typically supplied as a solid with purity specifications of 97% and is primarily utilized as a research intermediate or building block for further derivatization rather than as a final active pharmaceutical ingredient.

2-(3-Methylphenyl)-1H-imidazole: Positional Isomer Risks


The 3-methyl substitution pattern on the phenyl ring of 2-(3-methylphenyl)-1H-imidazole introduces quantifiable differences in electronic distribution, steric bulk, and lipophilicity compared to 2-phenylimidazole or 2-(4-methylphenyl)-1H-imidazole. In the context of 2-arylimidazole derivatives, the position of the methyl substituent directly influences intermolecular interactions such as N—H...N hydrogen bonding strength and π-stacking arrangements, which in turn affect solid-state properties and, by class-level inference, target binding geometries [1]. Substituting a 3-methylphenyl analog with an unsubstituted phenyl or a 4-methylphenyl derivative without experimental validation risks altering key interaction parameters, potentially compromising assay reproducibility, synthetic route yield, or the intended structure-activity profile.

2-(3-Methylphenyl)-1H-imidazole vs Closest Analogs


Lipophilicity vs 2-Phenylimidazole

The 3-methyl substitution on the phenyl ring increases the calculated lipophilicity (clogP) of 2-(3-Methylphenyl)-1H-imidazole compared to the unsubstituted analog 2-phenylimidazole. This difference affects compound permeability and membrane partitioning behavior in cell-based assays .

Medicinal chemistry Physicochemical property Lead optimization

Crystal Packing & H-Bonding: 3-Methyl vs 4-Methyl Isomer

The methyl group position on the aryl ring alters the electron density distribution of the imidazole nucleus, thereby modulating the strength of intermolecular N—H...N hydrogen bonds. In a comparative study of 4-aryl-2-methyl-1H-imidazoles, electron-donating substituents on the aryl ring were shown to influence acid-base properties and crystal packing energetics [1]. By class-level inference, the 3-methyl substituent is expected to confer an intermediate hydrogen bond strength relative to the para (4-methyl) and unsubstituted analogs.

Solid-state chemistry Crystal engineering Structure-property relationship

Key Pharmacophore for p53-MDM2 Inhibition

The 2-(3-methylphenyl)imidazole fragment has been incorporated into a tetra-substituted imidazole scaffold as a critical component for disrupting the p53-MDM2 interaction. In the optimized inhibitor 1-(5-chloro-2-methylphenyl)-5-(3-chlorophenyl)-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid (PDB: 4OQ3), the 3-methylphenyl group occupies a hydrophobic pocket within MDM2, contributing to low nanomolar biochemical potency [1]. While this represents a more elaborated derivative, it establishes the 3-methylphenyl substitution pattern as a validated pharmacophore element for this target class.

Oncology Protein-protein interaction p53-MDM2 inhibitor

2-(3-Methylphenyl)-1H-imidazole: Recommended Procurement Scenarios


Lead Optimization: Lipophilicity & CNS Penetration

When a medicinal chemistry program necessitates a modest increase in compound lipophilicity (ΔclogP ≈ +0.93 relative to 2-phenylimidazole) to improve passive membrane permeability or blood-brain barrier partitioning, 2-(3-Methylphenyl)-1H-imidazole offers a predictable, single-site modification. This is supported by the calculated clogP difference between the target compound (2.54) and the unsubstituted analog (1.61) .

p53-MDM2 PPI Inhibitor Scaffold Assembly

The 2-(3-methylphenyl)imidazole motif has been crystallographically validated as a key binding element in low-nanomolar MDM2 inhibitors (PDB: 4OQ3) [1]. Procurement of this intermediate is indicated for synthesis of tetra-substituted imidazole analogs intended for PPI disruption studies, where the 3-methylphenyl group engages a hydrophobic subpocket essential for high-affinity binding.

Solid-State and Crystallization Studies

The distinct crystal packing and hydrogen-bonding properties inferred for the 3-methyl isomer—based on comparative X-ray analysis of 4-aryl-2-methyl-1H-imidazoles [2]—make this compound a suitable candidate for systematic studies of substituent effects on imidazole solid-state architecture. It provides a defined intermediate point in a library spanning unsubstituted, 3-methyl, and 4-methyl phenyl analogs.

Parallel Synthesis of Positional Isomer Libraries

In SAR campaigns exploring aryl substitution patterns, 2-(3-methylphenyl)-1H-imidazole serves as an essential comparator to its 2- and 4-methylphenyl regioisomers. Its procurement ensures experimental control over electronic and steric variables when constructing small focused libraries aimed at delineating positional effects on biological activity or chemical reactivity.

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